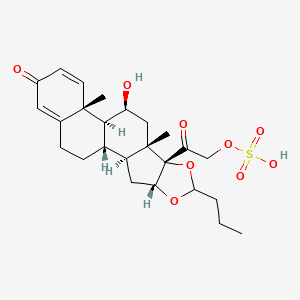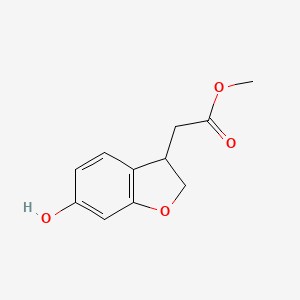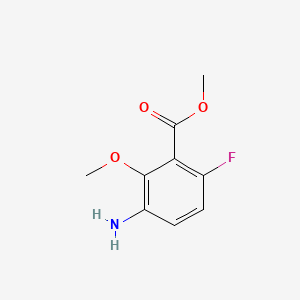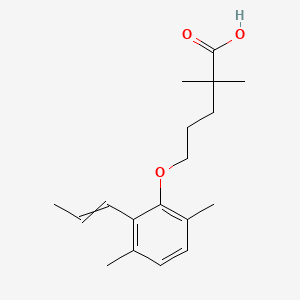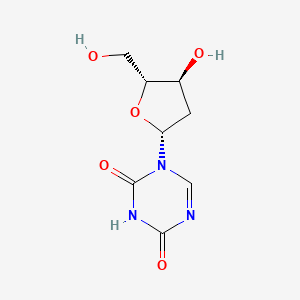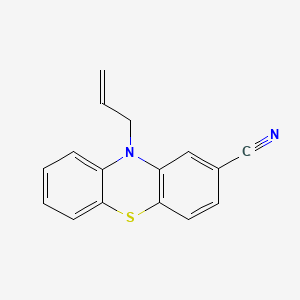![molecular formula C16H16FN5O3 B566067 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid CAS No. 1281266-20-3](/img/structure/B566067.png)
2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylamino group, and a triazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid and a suitable amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a reaction involving an appropriate carboxylic acid derivative and the triazolopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-[2-[(4-chlorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
- 3-[2-[(4-bromophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Uniqueness
The uniqueness of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid lies in its fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo-substituted analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-9-12(6-7-13(23)24)14(25)22-16(19-9)20-15(21-22)18-8-10-2-4-11(17)5-3-10/h2-5H,6-8H2,1H3,(H,23,24)(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWDUQVIPCOOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)
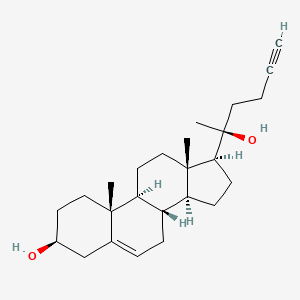
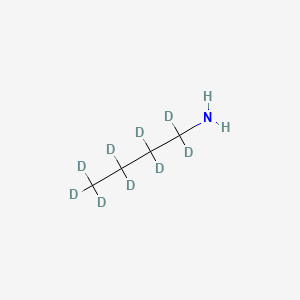
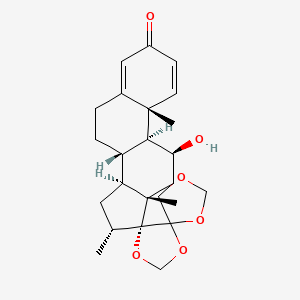
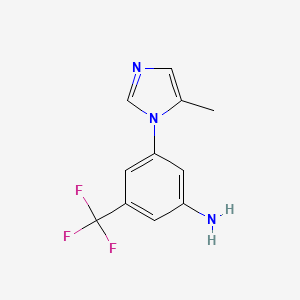
![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)
